molecular formula C9H5F3N2O2 B13708251 3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole

3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole

Cat. No.: B13708251
M. Wt: 230.14 g/mol
InChI Key: YUOBXPLCRXFRJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a heterocyclic compound featuring a 1,2,5-oxadiazole core substituted at the 3-position with a para-trifluoromethoxyphenyl group. The trifluoromethoxy (-OCF₃) substituent is a strong electron-withdrawing group, conferring unique electronic and steric properties to the molecule.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]-1,2,5-oxadiazole

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)15-7-3-1-6(2-4-7)8-5-13-16-14-8/h1-5H

InChI Key

YUOBXPLCRXFRJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole typically involves the reaction of 4-(trifluoromethoxy)benzonitrile with hydrazine hydrate, followed by cyclization with an appropriate reagent to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce derivatives with different functional groups attached to the phenyl ring .

Scientific Research Applications

3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric nature of substituents on the phenyl ring significantly influences the physicochemical properties and reactivity of 1,2,5-oxadiazoles. Below is a comparative analysis of key analogs:

Compound Name Substituent on Phenyl Ring Melting Point (°C) Yield (%) Key Properties/Applications Source
3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole -OCF₃ Not reported Not given Presumed high lipophilicity Inferred
3-(4-Bromophenyl)-1,2,5-oxadiazole 2-Oxide (5c) -Br 68–69 58.3 Neuroprotective, crosses BBB
3-(4-Methoxyphenyl)-1,2,5-oxadiazole 2-Oxide (5e) -OCH₃ 54–55 Not given Lower lipophilicity vs. -OCF₃
3-(4-Difluoromethoxy)phenyl analog (5d) -OCHF₂ 56–57 Not given Moderate electron withdrawal
3-Phenylsulfonyl derivatives (e.g., 3c–3j) -SO₂Ph Varies 56–88 Antitumor activity

Key Observations :

  • Trifluoromethoxy vs.
  • Halogenated Derivatives : Bromo-substituted analogs (e.g., 5c) exhibit higher melting points, suggesting greater crystallinity, while maintaining neuroprotective activity .
  • Sulfonyl Derivatives: Compounds like 4-(3-carboxyphenoxy)-3-(phenylsulfonyl)-1,2,5-oxadiazole (4k) show enhanced aqueous solubility due to polar sulfonyl and carboxy groups, making them suitable for antitumor applications .

Yield Trends :

  • Bulky substituents (e.g., 3-hydroxy-2,2-dimethylpropoxy in 3g) correlate with higher yields (80%), likely due to stabilized intermediates .
  • Bromomethyl derivatives (e.g., 3c) show moderate yields (58.3%), possibly due to steric hindrance during substitution .

Biological Activity

3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6F3N2O2\text{C}_9\text{H}_6\text{F}_3\text{N}_2\text{O}_2

This compound features a trifluoromethoxy group that enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : A study demonstrated that various oxadiazole derivatives, including those similar to this compound, displayed cytotoxic effects against multiple cancer cell lines. The IC50 values ranged from 0.12 to 2.78 µM against MCF-7 and A549 cell lines .
  • Mechanism of Action : The anticancer activity is often attributed to the induction of apoptosis through pathways involving p53 activation and caspase-3 cleavage. This mechanism was observed in studies where oxadiazole derivatives increased the expression levels of apoptotic markers in treated cells .

Antimicrobial Activity

Oxadiazoles have also been evaluated for their antimicrobial properties:

  • Antibacterial Studies : Compounds similar to this compound have shown effectiveness against various bacterial strains. For example, certain derivatives exhibited significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) in the low µg/mL range .
  • Antifungal Activity : Additionally, some oxadiazole derivatives demonstrated antifungal properties against Candida albicans, indicating a broad spectrum of antimicrobial action .

Study on Anticancer Efficacy

In a recent study focusing on the anticancer efficacy of oxadiazole derivatives:

  • Compound Evaluation : A series of compounds were synthesized and screened for their antiproliferative activity against various cancer cell lines including prostate (PC-3), colon (HCT-116), and breast (MCF-7) cancers.
  • Results : The compound with the trifluoromethoxy substitution showed promising results with an IC50 value of approximately 0.67 µM against PC-3 cells, indicating its potential as an effective anticancer agent .

In Vivo Studies

In vivo studies using genetically modified models have further elucidated the biological activity of oxadiazoles:

  • Diabetic Model : Compounds were tested in Drosophila melanogaster models for anti-diabetic activity. Results indicated significant glucose level reduction in treated groups .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundPC-30.67Apoptosis via p53 activation
Compound XMCF-70.12Increased caspase-3 cleavage
Compound YA5492.78Induction of apoptotic markers

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
This compoundE. coli1.25
Compound APseudomonas aeruginosa0.75
Compound BCandida albicans0.50

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for 3-[4-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole, and how can reaction conditions be optimized for higher yields?

  • Methodology : The compound is typically synthesized via cyclocondensation or functionalization of pre-existing oxadiazole cores. For example, bromination of oxadiazole derivatives using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) under reflux conditions can introduce substituents (e.g., bromomethyl groups) . Cyclocondensation of nitrile oxides with trifluoromethoxy-substituted precursors in acetic acid/dioxane mixtures is another route, though yields may vary (e.g., 26–84% depending on regioselectivity) .
  • Optimization : Key parameters include solvent polarity (e.g., absolute ethanol for Schiff base formation), catalyst selection (e.g., glacial acetic acid for imine condensation), and reaction time (4–24 hours). Purity is enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Structural Confirmation :

  • ¹H/¹³C NMR : Proton signals near δ 7.8–8.0 ppm (aromatic protons) and δ 4.3–4.5 ppm (bromomethyl groups) confirm substitution patterns .
  • ESI-MS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .
    • Purity Assessment :
  • HPLC : Purity >90% at 254/282 nm wavelengths ensures minimal impurities .
  • Melting Point Analysis : Sharp melting ranges (e.g., 54–79°C) indicate crystallinity and homogeneity .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate electronic properties and reaction mechanisms for this compound?

  • Methodology : Hybrid functionals like B3LYP with def2-TZVP basis sets calculate frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potentials, and bond dissociation energies. For example, exact exchange terms in DFT improve accuracy for thermochemical properties (e.g., atomization energies within 2.4 kcal/mol error) .
  • Applications : Predict regioselectivity in cyclization reactions or stability under oxidative conditions .

Q. What in vitro models are suitable for evaluating neuroprotective or antitumor activity, and how are results interpreted?

  • Neuroprotection : Primary neuronal cultures exposed to oxidative stress (e.g., H₂O₂ or glutamate) can assess cell viability via MTT assays. Compounds crossing the blood-brain barrier (BBB) are prioritized, as demonstrated in furoxan derivatives .
  • Antitumor Activity : HDAC inhibition assays (e.g., histone acetylation levels in cancer cells) or HIF-1α suppression (via Western blotting) evaluate mechanistic pathways. For example, BAY87-2243 inhibits HIF-1α at IC₅₀ values <100 nM .

Q. How can regioselectivity challenges during cyclization be resolved?

  • Strategies :

  • Nitrating Agents : Sodium nitrite in acetic acid/dioxane favors 3,4-diaryl-1,2,5-oxadiazole N-oxides, while triethylphosphite deoxygenates to 1,2,5-oxadiazoles .
  • Temperature Control : Heating at 180–185°C with succinic anhydride promotes cyclization over side reactions .
    • Analysis : Regioisomer ratios are quantified via HPLC or ¹H NMR integration .

Q. What formulation strategies improve solubility for in vivo pharmacokinetic studies?

  • Approaches :

  • Co-Solvents : DMSO (6 mg/mL) or ethanol (8 mg/mL) enhance solubility for intravenous dosing .
  • Lipid Nanoparticles : Encapsulation improves bioavailability for BBB-penetrating neuroprotective agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.